molecular formula C2H8ClN B032499 Di((2H3)methyl)ammonium chloride CAS No. 53170-19-7

Di((2H3)methyl)ammonium chloride

Cat. No. B032499
CAS RN: 53170-19-7
M. Wt: 87.58 g/mol
InChI Key: IQDGSYLLQPDQDV-TXHXQZCNSA-N
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Description

Di((2H3)methyl)ammonium chloride, also known as Dimethylamine-d6 Hydrochloride, is an inorganic compound with the molecular formula C2H8ClN . It has a molecular weight of 87.58 g/mol .


Molecular Structure Analysis

The IUPAC name of Di((2H3)methyl)ammonium chloride is 1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride . The InChI string is InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3,2D3; .


Physical And Chemical Properties Analysis

Di((2H3)methyl)ammonium chloride has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a topological polar surface area of 12 Ų . The exact mass and monoisotopic mass are both 87.0721874 g/mol .

Scientific Research Applications

Environmental and Waste Treatment Applications One notable application is in the recovery of tetra-methyl ammonium hydroxide from waste solutions. A study by Shibata et al. (2006) detailed a process involving ion exchange resin to recover tetra-methyl ammonium hydroxide from waste, highlighting the potential for recycling and environmental sustainability Shibata, Murayama, & Matsumoto, 2006.

Chemical Synthesis and Catalysis Ammonium chloride's role as a catalyst is explored in various chemical syntheses, such as the one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions, showcasing its efficiency in facilitating Biginelli condensation reactions (Shaabani, Bazgir, & Teimouri, 2003). This application underscores the compound's significance in organic chemistry and pharmaceutical manufacturing Shaabani, Bazgir, & Teimouri, 2003.

Electrochemical and Materials Science In materials science, the electrochemical investigation of quaternary ammonium/aluminum chloride ionic liquids for applications such as sodium batteries reveals the compound's potential in energy storage technologies. Kim et al. (2004) demonstrated the high coulombic efficiency and low self-discharge current of benzyltrialkylammonium chlorides with chloroaluminate, indicating its utility in developing more efficient and stable batteries Kim, Lang, Moulton, & Kohl, 2004.

Polymer Science and Engineering The compound finds application in polymer science, such as in the aqueous dispersion polymerization of acrylamide with quaternary ammonium cationic comonomer. Wu et al. (2008) explored its use as a medium for synthesizing cationic polyelectrolytes, contributing to advancements in water treatment and filtration technologies Wu, Chen, Xu, & Bi, 2008.

Analytical Chemistry Furthermore, the role of ammonium chloride in the solid-phase fluorescence and ionization efficiency in matrix-assisted laser desorption/ionization (MALDI) of neutral oligosaccharides was investigated by Yamagaki, Suzuki, & Tachibana (2007), showcasing its application in enhancing analytical techniques for studying complex biological molecules Yamagaki, Suzuki, & Tachibana, 2007.

Safety And Hazards

Di((2H3)methyl)ammonium chloride may be harmful if swallowed or in contact with skin . It can cause serious eye damage and is very toxic to aquatic life with long-lasting effects .

Future Directions

Recent research suggests that methylammonium chloride can reduce the bandgap width and trap densities for efficient perovskite photodetectors . This indicates potential future applications in the field of photodetectors .

properties

IUPAC Name

1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDGSYLLQPDQDV-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201236
Record name Di((2H3)methyl)ammonium chloride
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Molecular Weight

87.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di((2H3)methyl)ammonium chloride

CAS RN

53170-19-7
Record name Methan-d3-amine, N-(methyl-d3)-, hydrochloride
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Record name Di((2H3)methyl)ammonium chloride
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Record name Di((2H3)methyl)ammonium chloride
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Record name Di[(2H3)methyl]ammonium chloride
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Synthesis routes and methods I

Procedure details

First, 6.83 g of a 50% by mass aqueous dimethylamine solution (dimethylamine: 75.9 mmol) was added to a 100-ml two-necked flask. Next, 8.19 g of a 35% by mass aqueous solution of hydrochloric acid (hydrochloric acid: 78.9 mmol) was added to a 100-ml dropping funnel. Subsequently, the dropping funnel was set to the two-necked flask, and then the aqueous solution of hydrochloric acid was added dropwise to the aqueous dimethylamine solution under ice-cooling. Thus, dimethylamine hydrochloride was prepared in the two-necked flask. Next, 2.78 g (92.4 mmol) of paraformaldehyde as the formaldehyde derivative and 9.0 g (61.6 mmol) of α-tetralone as the carbonyl compound were further added to the two-necked flask. Note that the volume of the mixture made of water and paraformaldehyde present in the two-necked flask was 25 mL, and the concentration of hydrochloric acid (HCl) in the mixture was 0.12 mol/L. Subsequently, a bulb condenser was set to the two-necked flask, and then the inside of the two-necked flask was replaced with nitrogen. Thereafter, the two-necked flask was immersed in an oil bath of 90° C., and heated for 4 hours with stirring. Thus, a reaction liquid was obtained. Note that the thus obtained reaction liquid was subjected to HPLC analysis for components in the reaction liquid. As a result, the conversion of α-tetralone was found to be 99%, and the yield (HPLC yield) of N,N-dimethylaminomethyl-1-tetralone hydrochloride (the Mannich base) was found to be 95%.
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Synthesis routes and methods II

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By a similar operation as in Starting Material Synthetic Example 21 and adding triethylamine (1.28 ml), dimethyl(2,3,4,9-tetrahydro-1H-β-carboline-1-ylmethyl)amine (305 mg, yield 72%) was obtained from dimethylamine hydrochloride (751 mg) and 1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride (synthesized according to the method described in J. Med. Chem., 34, 8, 1991, 2624-2633, 470 mg).
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